Nufenoxole

Description

Historical Context of Nufenoxole Development

The development of this compound is situated within the broader history of research into antidiarrheal agents and opioid analogues. The use of opium preparations for the relief of diarrhea has a long history. annualreviews.org Early in the study of opiates, their constipating activity was recognized and applied therapeutically for diarrhea and dysentery. annualreviews.org However, traditional opiate preparations also produced undesirable effects such as analgesia, respiratory depression, and addiction. annualreviews.org This led to a focus on developing compounds with antidiarrheal specificity, aiming to separate the beneficial gastrointestinal effects from the central nervous system (CNS) effects associated with traditional opioids. annualreviews.org

Evolution of Antidiarrheal Agents and Opioid Analogue Research

The evolution of antidiarrheal agents has involved the investigation of various compounds, including opioid analogues. The synthesis of loperamide (B1203769), for instance, followed the development of diphenoxylate, another antidiarrheal with less CNS activity compared to earlier opioids like morphine. cornerstoneofrecovery.com This historical trajectory highlights a sustained effort to identify opioid-based compounds that primarily exert their effects on the gastrointestinal tract with minimal systemic impact. cambridge.orgvirginia.edu this compound emerged from this research landscape, being described as a new antidiarrheal agent in studies from the 1980s. nih.govbmj.comnih.gov

Rationale for Seeking Novel Opioid Receptor Agonists

The rationale for seeking novel opioid receptor agonists like this compound for antidiarrheal purposes stems from the known effects of opioids on the gastrointestinal system. Opioids are understood to reduce gastrointestinal motility, increase fluid absorption, and decrease secretions, all of which can help alleviate diarrhea. cambridge.org The development of new opioid agonists aimed to harness these peripheral effects on the gut while minimizing or eliminating the central opioid effects responsible for analgesia, respiratory depression, and the potential for dependence. wikipedia.organnualreviews.orgcambridge.org Compounds that selectively target peripheral opioid receptors, such as those in the myenteric plexus, were of particular interest in this research. wikipedia.orgcambridge.orgwikipedia.org

This compound as a Subject of Academic Inquiry

This compound has been a subject of academic inquiry to understand its pharmacological properties and potential mechanisms of action. Research has investigated its binding to opioid receptors in the brain and intestinal myenteric plexus. nih.govmedkoo.com Studies have explored its effects on fluid and electrolyte transport in the intestine. For example, research using a perfusion technique in the human jejunum investigated the effect of this compound on water and solute transport stimulated by a secretagogue. nih.govnih.gov This research indicated that this compound could reverse net secretion to net absorption, and these effects were inhibited by the opioid antagonist naloxone, suggesting mediation via opioid receptors. nih.govnih.gov

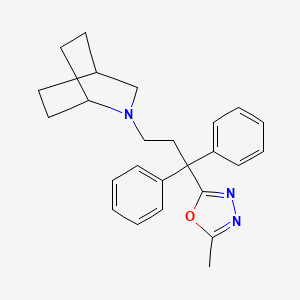

Further academic research has examined the influence of this compound on specific enzymatic activities in the colon, such as Na-K-ATPase and adenylate cyclase, and its impact on prostanoid synthesis, although these specific studies did not fully elucidate its antidiarrheal mechanism through these pathways. nih.gov The unique chemical structure of this compound, characterized by a bicyclic structure including a 2-azabicyclo[2.2.2]octane moiety and a 5-methyl-1,3,4-oxadiazol-2-yl group, has also made it an interesting compound for chemical and biological studies. ontosight.aismolecule.com

Academic research has also compared this compound to other antidiarrheal agents, including other opioid-based drugs like loperamide, in terms of their pharmacological profiles and potential for dependence liability. medkoo.com

Here is a data table summarizing some research findings on this compound's effects on jejunal transport:

| Study Subject | Intervention (Intrajejunal) | Stimulant | Observed Effect on Jejunal Transport | Inhibition by Naloxone |

| Human Jejunum | This compound (1 mg/kg) | Dioctyl sodium sulphosuccinate | Reversed net secretion to net absorption | Yes |

This table summarizes findings from a study on this compound's effects on fluid transport in the human jejunum. nih.govnih.gov

Academic inquiry into this compound contributes to the broader understanding of opioid receptor pharmacology, particularly concerning the dissociation of peripheral gastrointestinal effects from central nervous system effects, which is a key area in the development of targeted therapies. annualreviews.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

57726-65-5 |

|---|---|

Molecular Formula |

C25H29N3O |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-[3-(2-azabicyclo[2.2.2]octan-2-yl)-1,1-diphenylpropyl]-5-methyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C25H29N3O/c1-19-26-27-24(29-19)25(21-8-4-2-5-9-21,22-10-6-3-7-11-22)16-17-28-18-20-12-14-23(28)15-13-20/h2-11,20,23H,12-18H2,1H3 |

InChI Key |

CVOCKGAVXLCEGM-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Other CAS No. |

57726-65-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nufenoxole; Nufenoxolum; SC 27166; SC-27166; SC27166; |

Origin of Product |

United States |

Chemical Structure and Synthetic Methodologies of Nufenoxole

Unique Structural Motifs and Their Significance in Ligand Design

The molecular architecture of Nufenoxole features distinct structural motifs that are significant in the context of ligand design, particularly concerning its interaction with biological targets like opioid receptors. ontosight.aismolecule.com

Bicyclic Core Structure Analysis

A central feature of this compound is the 2-azabicyclo[2.2.2]octane core. ontosight.aismolecule.com This bicyclic amine structure is rigid and well-defined, which can influence the molecule's conformation and its presentation to binding sites. The [2.2.2] system implies two six-membered rings sharing two bridgehead nitrogen atoms and two carbon atoms, forming a rigid cage-like structure. This rigidity can be advantageous in ligand design as it reduces the entropic penalty upon binding to a receptor and pre-organizes the molecule in a favorable conformation for interaction.

Synthetic Routes and Chemical Transformations

The synthesis of this compound involves specific chemical transformations to assemble its complex structure from simpler precursors. The process typically involves the coupling of the 2-azabicyclo[2.2.2]octane core with the diphenylpropyl-oxadiazole portion of the molecule. smolecule.com

Key Starting Materials and Reagents

A key starting material in the synthesis of this compound is reported to be N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane. smolecule.com Another crucial component is diphenylacetonitrile (B117805). smolecule.com The reaction also utilizes potassium hydroxide (B78521) as a base. smolecule.com

Nucleophilic Substitution Mechanisms in this compound Synthesis

The formation of this compound involves a nucleophilic substitution mechanism. smolecule.com In the reported synthesis, the nitrogen atom of the 2-azabicyclo[2.2.2]octane moiety acts as a nucleophile. smolecule.com This nitrogen attacks an electrophilic carbon center, leading to the displacement of a leaving group. The reaction between N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane and diphenylacetonitrile in the presence of a base like potassium hydroxide suggests a possible alkylation reaction. smolecule.com The nitrogen of the bicyclic compound could attack the carbon atom attached to the chlorine in N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane, leading to the formation of a new carbon-nitrogen bond and the release of a chloride ion as the leaving group. Alternatively, the diphenylacetonitrile could be deprotonated by the base, generating a carbanion that acts as a nucleophile to attack an electrophilic center on a precursor to the bicyclic system or a linker. The specific mechanism depends on the exact synthetic pathway employed. Nucleophilic substitution reactions, such as SN1 and SN2, are fundamental in organic synthesis and involve the displacement of a leaving group by a nucleophile. organic-chemistry.orgchemguide.co.ukdalalinstitute.commsu.edulecturio.com The choice of reaction conditions and the nature of the reactants and leaving group influence whether the reaction proceeds via an SN1 or SN2 pathway. organic-chemistry.orgchemguide.co.ukmsu.edulecturio.com

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of this compound stems from efforts to explore the relationship between its chemical structure and its biological activity, as well as to potentially modulate its properties. This process typically involves targeted modifications to the core this compound structure.

Strategies for Structural Modification

Strategies for the structural modification of this compound and related compounds can involve alterations to various parts of the molecule. These strategies are guided by principles of medicinal chemistry and can include modifying the bicyclic system, the propyl linker, the diphenyl moiety, or the oxadiazole ring. theswissbay.chmpdkrc.edu.inresearch-solution.com

Potential modifications to the 2-azabicyclo[2.2.2]octane core could involve altering the ring size or introducing substituents to influence steric and electronic properties. Modifications to the propyl linker might include changing its length or introducing branching or unsaturation. The diphenyl moiety offers opportunities for substitution on the phenyl rings, which can significantly impact lipophilicity, electronic distribution, and interactions with biological targets. Alterations to the 5-methyl-1,3,4-oxadiazole ring could involve changing the position or nature of the substituent (e.g., replacing the methyl group) or exploring different five-membered heterocyclic rings. theswissbay.chmpdkrc.edu.inresearch-solution.com

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in drug design aimed at creating new molecules with similar biological properties to the parent compound by exchanging an atom or group of atoms with an alternative, broadly similar, atom or group. cambridgemedchemconsulting.com This approach can be used to modify physicochemical properties, improve pharmacokinetic profiles, or alter interactions with biological targets. cambridgemedchemconsulting.com

In the context of this compound, the synthesis route starting from ε-aminobenzoic acid provides a notable example of bioisosteric replacement. archive.orgtheswissbay.ch During this synthesis, a cycloaddition reaction with sodium azide (B81097) is used to convert a nitrile intermediate into a tetrazole ring. archive.orgtheswissbay.ch The tetrazole moiety is known to be a bioisosteric replacement for a carboxyl group, mimicking its acidic and hydrogen-bonding properties. archive.orgtheswissbay.ch This specific transformation demonstrates the application of bioisosterism in the development of this compound-related chemical entities, exploring how replacing the oxadiazole or a precursor functionality with a bioisosteric group like the tetrazole can lead to related structures with potentially altered properties.

Diversification of Chemical Entities in Related Series

The diversification of chemical entities in related series involves synthesizing a range of compounds based on a core structure like this compound to systematically explore the impact of structural variations on chemical and biological properties. This can involve creating libraries of analogues with different substituents, linkers, or core heterocyclic systems. theswissbay.chmpdkrc.edu.inresearch-solution.com

While specific detailed research findings on the diversification of this compound into extensive related series are not extensively detailed in the provided information, the synthetic routes described provide a basis for such diversification. For instance, modifying the structure of the 2-azabicyclo[2.2.2]octane synthon or the diphenylacetonitrile precursor used in the synthesis could lead to a variety of related compounds. smolecule.comarchive.orgtheswissbay.ch Exploring different heterocyclic rings in place of the 1,3,4-oxadiazole (B1194373) or modifying the substitution pattern on the phenyl rings are also avenues for diversification. theswissbay.chmpdkrc.edu.inresearch-solution.com The synthesis of the tetrazolyl analogue exemplifies how altering one part of the molecule can lead to a related chemical entity within the broader series of diarylpropyl amines or opioid agonists. archive.orgtheswissbay.ch

Research findings on the chemical properties of this compound, such as its solubility and stability, inform the strategies used in the synthesis and handling of both the parent compound and its potential analogues. smolecule.com Understanding how structural modifications impact these properties is crucial for the successful development and characterization of new chemical entities in this series.

Preclinical Pharmacological Characterization of Nufenoxole

Opioid Receptor Pharmacology

Nufenoxole's primary mechanism of action is related to its interaction with opioid receptors, particularly the mu-opioid receptor. Opioid receptors are G protein-coupled receptors (GPCRs) found throughout the central and peripheral nervous systems, including the gastrointestinal tract. Activation of these receptors by agonists can lead to a variety of effects, including changes in gastrointestinal motility.

Receptor Binding Affinities and Selectivity Profiles

Studies have characterized this compound's affinity for different opioid receptor subtypes. It is known to activate mu-opioid receptors. Selectivity for one opioid receptor subtype over others is a key aspect of a compound's pharmacological profile, influencing its therapeutic effects and potential side effects.

While this compound is primarily characterized as a mu-opioid agonist, its interaction with delta (δ) and kappa (κ) opioid receptor subtypes is also relevant for a complete pharmacological profile. Delta opioid receptors are also involved in reducing gastric motility, among other effects. Kappa opioid receptors are known for mediating effects like spinal analgesia, diuresis, and dysphoria. Assessing this compound's affinity and activity at these receptors helps understand its selectivity and potential for off-target effects. The provided information emphasizes this compound's mu-opioid activity and its peripheral selectivity, suggesting limited interaction with central delta and kappa receptors responsible for typical opioid CNS effects.

Mu-Opioid Receptor Agonism Studies

Receptor Occupancy and Ligand-Receptor Kinetics in Preclinical Models

Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration, while ligand-receptor kinetics describe the rates of binding and dissociation. These parameters are crucial for understanding the duration and intensity of a drug's effect. Preclinical studies often use techniques like radioligand binding assays to assess these characteristics. While specific data on this compound's receptor occupancy and kinetics were not detailed, its action as an antidiarrheal suggests sufficient occupancy of peripheral mu-opioid receptors to modulate intestinal motility.

Peripheral vs. Central Receptor Activation Mechanisms

A key characteristic of this compound highlighted in preclinical information is its peripherally selective opioid agonism. Unlike many opioid analgesics that readily cross the blood-brain barrier and act on central opioid receptors mediating pain relief, respiratory depression, and other CNS effects, this compound primarily acts on opioid receptors located in the periphery, particularly in the gastrointestinal tract. This peripheral selectivity is attributed to its inability to effectively cross the blood-brain barrier. This differential activation is crucial for its use as an antidiarrheal agent, allowing it to reduce intestinal motility without causing significant central opioid side effects.

Mechanisms of Action Beyond Receptor Binding

Furthermore, some studies on opioids explore interactions with other protein targets or indirect effects on neurotransmitter systems that could contribute to their pharmacological effects. However, the provided information specifically on this compound primarily emphasizes its opioid receptor-mediated effects, particularly its peripheral mu-opioid agonism, as the basis for its antidiarr

Gastrointestinal System Pharmacodynamics

Preclinical studies have explored this compound's effects on the dynamic processes within the gastrointestinal tract, including motility, fluid transport, electrolyte balance, and absorption.

Modulation of Gastrointestinal Motility in Animal Models

Studies utilizing animal models are commonly employed to assess the impact of compounds on gastrointestinal motility. These models can involve measuring gastric emptying, intestinal transit time, and colonic propulsion researchgate.netnih.govmeliordiscovery.com. While the provided search results indicate that opioids, in general, are known to alter motility patterns and decrease the propulsion of gut contents, particularly demonstrated in studies like those on the peristaltic reflex of the isolated guinea pig ileum, specific detailed findings on this compound's modulation of gastrointestinal motility in animal models were not extensively detailed in the provided snippets annualreviews.org. However, this compound is described as a peripherally selective opioid agonist, acting similarly to loperamide (B1203769), which is known for its effects on reducing intestinal motility wikipedia.org. Opioids are thought to exert antidiarrheal effects partly by inhibiting intestinal motility. bmj.com

Antisecretory Properties and Fluid Transport Regulation in Intestinal Segments

This compound has demonstrated potent antisecretory properties. Studies, including those using a perfusion technique in the human jejunum, have investigated its effect on water and solute transport stimulated by secretagogues like dioctyl sodium sulphosuccinate (DSS). This compound was shown to reverse the direction of jejunal transport of salt and water from net secretion to net absorption. bmj.comnih.govnih.gov This effect on water and electrolyte transport was inhibited by the opioid antagonist naloxone, suggesting mediation via opioid receptors. bmj.comnih.govnih.gov Endogenous and exogenous opioids are known to enhance water and electrolyte absorption and inhibit fluid secretion stimulated by various secretagogues in the mammalian intestine. bmj.com

Electrolyte Transport Studies in Isolated Tissues

Research into this compound's effects on electrolyte transport has been conducted, often in conjunction with fluid transport studies in intestinal segments. The observed reversal of net secretion to net absorption of salt and water in the jejunum indicates a direct impact on electrolyte movement across the intestinal epithelium. bmj.comnih.govnih.gov These changes in water and electrolyte transport were shown to be inhibited by naloxone, further supporting the involvement of opioid receptors in mediating these effects. bmj.comnih.govnih.gov While a specific table detailing electrolyte fluxes was not available in the provided snippets, the qualitative finding of reversed transport direction highlights a key action of this compound on intestinal electrolyte handling.

Effects on Intestinal Perfusion and Absorption Dynamics

Intestinal perfusion techniques are valuable for investigating drug effects on water and solute transport in vivo. bmj.comnih.govmdpi.comresearchgate.net this compound's impact on intestinal perfusion has been studied, demonstrating its ability to influence absorption dynamics. Using a perfusion technique in the human jejunum, this compound (1 mg/kg intrajejunally) was shown to reverse net fluid and salt secretion to net absorption when secretion was stimulated by DSS. bmj.comnih.govnih.gov This indicates that this compound promotes the absorption of water and electrolytes from the intestinal lumen. The mechanism is linked to opioid receptor activation, as the effect was blocked by naloxone. bmj.comnih.govnih.gov

A summary of findings related to fluid and electrolyte transport is presented in the table below:

| Effect | Model/Method | Key Finding | Opioid Receptor Involvement | Source |

| Reversal of Net Fluid/Salt Transport | Human Jejunal Perfusion (in vivo) | Reversed secretion to absorption | Inhibited by Naloxone | bmj.comnih.govnih.gov |

| Inhibition of Stimulated Fluid Secretion | Mammalian Intestine (General Opioid Effect) | Enhanced absorption, inhibited secretion | Thought to be mediated via opioid receptors | bmj.com |

Neurotransmitter System Modulation

Preclinical investigations have also examined this compound's interactions with neurotransmitter systems, particularly within the central nervous system.

Influence on Central Nervous System Neurotransmitter Systems in Preclinical Contexts

This compound is described as an orally active antidiarrheal agent that binds to opioid receptors in the brain and the myenteric plexus of the intestine. bmj.comnih.govnih.gov However, it is characterized as a peripherally selective opioid agonist. wikipedia.org Crucially, this compound fails to cross the blood-brain barrier, which results in a selective action against diarrhea without producing central analgesic effects. wikipedia.org This indicates that while this compound interacts with opioid receptors in the brain, its pharmacological effects are predominantly mediated by its action on peripheral opioid receptors, such as those in the myenteric plexus of the intestine. bmj.comnih.govnih.gov Preclinical studies involving CNS drug delivery often assess blood-brain barrier transport and brain tissue binding to understand a compound's central effects. diva-portal.orgnih.govmdpi.com The finding that this compound does not cross the blood-brain barrier is a key preclinical characteristic defining its peripherally selective profile. wikipedia.org

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 42551 |

Data Table:

| Study Type | Model/Tissue | Observation | Mechanism Implied | Source |

| Fluid and Solute Transport (Stimulated) | Human Jejunum | Reversal from net secretion to net absorption | Opioid receptor mediated | bmj.comnih.govnih.gov |

| Opioid Receptor Binding | Brain, Myenteric Plexus | Binds to opioid receptors | Opioid agonist activity | bmj.comnih.govnih.gov |

| Blood-Brain Barrier Permeation | Preclinical Assessment | Fails to cross the blood-brain barrier | Peripherally selective | wikipedia.org |

Pain Pathway Modulation Research

While this compound is primarily known for its antidiarrheal activity, its action as a peripherally selective opioid agonist suggests potential indirect involvement in modulating pain pathways, particularly those associated with the gut. Opioid receptors are known to play a role in pain signaling. However, specific research focusing solely on this compound's direct modulation of pain pathways outside of its antidiarrheal context was not prominently found in the search results. Research on other compounds, such as NaV1.7-selective inhibitors, highlights the complexities and potential discrepancies between preclinical pain studies and clinical outcomes, emphasizing the importance of appropriate models and endpoints in pain research. nih.gov

Cellular and Molecular Research

Investigations into this compound's effects at the cellular and molecular levels have provided insights into its potential mechanisms of action, particularly within the gastrointestinal tract. nih.gov

Effects on Intracellular Signaling Pathways

Understanding how this compound influences intracellular signaling is crucial for elucidating its pharmacological effects.

Adenylate Cyclase Activity Investigations

Studies have examined the impact of this compound on adenylate cyclase activity. Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in various cellular processes, including the regulation of ion transport and smooth muscle activity in the intestine. wikipedia.org Research on human colonic tissue indicated that this compound, at concentrations ranging from 50 to 800 ng/ml, did not significantly affect basal, NaF-, VIP-, or PGE2-stimulated colonic adenylate cyclase activity. nih.gov These findings suggest that the antidiarrheal effects of this compound may not be directly mediated through alterations in colonic adenylate cyclase activity. nih.gov

Protein Kinase and Phosphatase System Studies

Protein kinases and phosphatases are critical components of intracellular signaling, regulating protein function through phosphorylation and dephosphorylation. wikipedia.orglincoln.ac.nz The balance between kinase and phosphatase activity is essential for various cellular processes, including those in the nervous system and gut. While the search results highlight the general importance of protein kinases (such as PKA and PKC) and phosphatases (like PP1 and PP2A) in cellular signaling and their roles in processes like synaptic plasticity and ion channel modulation lincoln.ac.nzmdpi.comwikipedia.orgnih.govfrontiersin.org, specific detailed research findings on the direct effects of this compound on these systems were not extensively available in the provided snippets. Some studies on other compounds indicate that protein kinase C activation can be involved in the mechanism of Na-K-ATPase inhibition. nih.gov

Ion Channel and Transporter Modulation

Ion channels and transporters play vital roles in maintaining cellular homeostasis and regulating processes like fluid and electrolyte transport across membranes. fz-juelich.deeaspublisher.com

Na-K-ATPase Activity Assessments

The Na-K-ATPase (sodium-potassium pump) is a crucial ion transporter located in the plasma membrane of animal cells, responsible for maintaining electrochemical gradients by pumping three sodium ions out and two potassium ions into the cell per ATP molecule hydrolyzed. wikipedia.orgplos.org This activity is fundamental for cell volume regulation, resting membrane potential, and the driving force for other transporters. wikipedia.org Investigations into this compound's effects on Na-K-ATPase activity in human colonic tissue showed a significant difference in activity in the presence compared to the absence of this compound. nih.gov At a concentration of 50 ng/ml, colonic Na-K-ATPase activity was measured as 1.73 ± 0.18 µmol Pi/mg protein per hour in the absence of this compound, compared to 0.99 ± 0.17 µmol Pi/mg protein per hour in its presence (mean ± S.E.; N = 18). nih.gov

However, the observed inhibition of colonic Na-K-ATPase activity by this compound was not considered sufficient to explain its antidiarrheal effects, suggesting that other mechanisms or effects on different enzyme systems or locations (e.g., jejunum) might be more relevant. nih.gov

Data Table: Effect of this compound on Human Colonic Na-K-ATPase Activity

| Condition | Na-K-ATPase Activity (µmol Pi/mg protein per hour) | Standard Error (S.E.) | Number of Samples (N) |

| Absence of this compound | 1.73 | 0.18 | 18 |

| Presence of this compound* | 0.99 | 0.17 | 18 |

*this compound concentration at 50 ng/ml. nih.gov

Other Ion Transport Mechanisms

Beyond its known interactions, this compound has been studied for its influence on other ion transport mechanisms. Research involving human colonic tissue in vitro examined the effects of this compound on Na-K-ATPase activity. At a concentration of 50 ng/ml, this compound significantly altered colonic Na-K-ATPase activity compared to its absence, with values of 0.99 ± 0.17 and 1.73 ± 0.18 µmol Pi/mg protein per hour, respectively (mean ± S.E.; N = 18) nih.gov. However, the observed inhibition of colonic Na-K-ATPase activity by this compound is not considered to explain its antidiarrheal effects nih.gov. Further studies on its effects on jejunal enzyme systems and in human subjects treated with the drug may provide more insight into its mechanism of action related to ion transport nih.gov.

Table 1: Effect of this compound on Colonic Na-K-ATPase Activity

| Condition | Na-K-ATPase Activity (µmol Pi/mg protein/h) |

| Absence of this compound | 1.73 ± 0.18 |

| This compound (50 ng/ml) | 0.99 ± 0.17 |

Prostanoid Synthesis and Inflammatory Mediator Pathways

The impact of this compound on the synthesis of prostanoids, which are lipid compounds derived from arachidonic acid and involved in various physiological processes including inflammation, has been investigated. Prostanoids, such as prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), are synthesized via the cyclooxygenase (COX) enzymes researchgate.netresearchgate.net.

Impact on Prostaglandin E2 (PGE2) Synthesis

Studies have examined the effect of this compound on the synthesis of Prostaglandin E2 (PGE2), a prostanoid involved in inflammation and other biological functions wikipedia.organr.fr. In cultured human colonic mucosa, this compound at concentrations ranging from 50 to 800 ng/ml did not affect basal or stimulated colonic adenylate cyclase activity nih.govbvsalud.org. At a higher concentration of 800 ng/ml, this compound induced a slight inhibition of PGE2 synthesis by cultured colonic mucosa nih.govbvsalud.org.

Regulation of Thromboxane B2 (TXB2) and 6-keto PGF1 alpha Synthesis

This compound's influence on the synthesis of Thromboxane B2 (TXB2) and 6-keto PGF1 alpha, stable metabolites of thromboxane A2 (TXA2) and prostacyclin (PGI2) respectively, has also been assessed nih.govwikiwand.comelisakits.co.ukabcam.comcaymanchem.com. TXB2 is an inactive metabolite of TXA2, which is involved in platelet aggregation and vasoconstriction wikiwand.comwikipedia.orgmdpi.com. 6-keto PGF1 alpha is a stable metabolite of PGI2, which inhibits platelet aggregation and causes vasodilation abcam.comcaymanchem.comwikipedia.org. Research using cultured colonic mucosa indicated that this compound, at concentrations between 50 and 800 ng/ml, did not affect the synthesis of 6-keto PGF1 alpha or TXB2 nih.govbvsalud.org.

Table 2: Effect of this compound on Prostanoid Synthesis in Cultured Colonic Mucosa (50-800 ng/ml)

| Prostanoid | Effect of this compound (50-800 ng/ml) |

| PGE2 Synthesis | Slight inhibition (at 800 ng/ml) |

| TXB2 Synthesis | No effect |

| 6-keto PGF1 alpha Synthesis | No effect |

Preclinical Pharmacokinetics and Metabolism of Nufenoxole

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Studies in preclinical species, such as rats and monkeys, have provided insights into the ADME characteristics of nufenoxole. Following oral administration, this compound was found to be well absorbed in both rats and monkeys. nih.gov Systemic availability was reported as 85% in monkeys. nih.gov

The elimination rate of this compound exhibited notable species differences. The elimination half-life was considerably faster in rats (1.8 hours) and monkeys (4.9 hours) compared to humans (35.8 hours). nih.gov

Distribution information from the provided sources is limited for preclinical species. However, in humans, concentrations of the radiolabel (presumably representing this compound and/or its metabolites) in erythrocytes and saliva were approximately 3-fold and 4-fold lower, respectively, than plasma concentrations after oral and intravenous administration of 14C-nufenoxole. nih.gov

Excretion pathways also varied among preclinical species. In rats, following oral doses of 14C-nufenoxole, urinary excretion of radioactivity was relatively low (about 8%), with fecal excretion being the major route (66.6%). nih.gov In monkeys, both urinary and fecal excretion contributed significantly and were reported to be equally important. nih.gov

| Species | Oral Absorption | Systemic Availability | Elimination Half-life | Primary Excretion Route (Radioactivity) |

| Rat | Well absorbed | Not specified | 1.8 hours | Fecal (66.6%) |

| Monkey | Well absorbed | 85% | 4.9 hours | Urinary and Fecal (equally important) |

Pharmacokinetic Modeling in Preclinical Research

Pharmacokinetic modeling is a crucial aspect of preclinical research, allowing for the quantitative description and prediction of a drug's ADME characteristics in animal species. These models help in understanding the time course of drug concentrations in biological fluids and tissues.

Compartmental and Non-Compartmental Analysis in Animal Studies

In preclinical pharmacokinetic studies, both compartmental and non-compartmental analysis methods are commonly employed to analyze drug concentration-time data obtained from animal models. Non-compartmental analysis (NCA) is a model-independent approach that calculates pharmacokinetic parameters directly from the plasma concentration-time profile without assuming a specific compartmental model for drug distribution and elimination. allucent.comnih.gov NCA typically involves the use of the trapezoidal rule to estimate the area under the concentration-time curve (AUC), which is a key measure of drug exposure. allucent.comnih.gov Other parameters like maximum plasma concentration (Cmax) and the time to reach it (Tmax) are also directly determined from the data using NCA. researchgate.net

Compartmental analysis, on the other hand, involves fitting the experimental data to mathematical models that represent the body as a system of interconnected compartments (e.g., central compartment representing blood and highly perfused tissues, and peripheral compartments representing less perfused tissues). allucent.comresearchgate.net This approach allows for the estimation of parameters such as distribution and elimination rate constants, which can provide a more detailed understanding of the drug's movement within the body. europa.eu While the specific modeling approach used for this compound in the cited preclinical studies is not explicitly detailed in the abstract, the reported pharmacokinetic parameters such as half-life and clearance are typically derived from either NCA or compartmental modeling of concentration-time data obtained from animal experiments.

Half-Life and Clearance Determinations in Preclinical Models

The elimination half-life (t1/2) and clearance are critical parameters determined in preclinical pharmacokinetic studies, providing information about the rate and efficiency of drug elimination from the body. The elimination rate of this compound was observed to be considerably faster in preclinical species compared to humans. nih.gov

In rats, the elimination half-life of this compound was reported to be 1.8 hours. nih.gov For monkeys, the half-life was determined to be 4.9 hours. nih.gov

While specific clearance values (e.g., plasma clearance) for this compound in preclinical species like rats and monkeys are often calculated during pharmacokinetic analysis, the provided abstract primarily highlights the half-life data and the routes of excretion as indicators of elimination kinetics in these models.

Structure Activity Relationship Sar Studies of Nufenoxole and Its Analogues

Elucidating Structural Determinants for Opioid Receptor Binding Affinity

Understanding the structural determinants for opioid receptor binding affinity involves identifying which parts of the Nufenoxole molecule are critical for high-affinity interactions with opioid receptors, particularly the μ-opioid receptor (MOR). Studies in this area typically involve synthesizing analogues with specific structural modifications and evaluating their binding affinities using techniques like radioligand binding assays plos.orgfrontiersin.org.

While specific detailed data on this compound analogues' binding affinities were not extensively retrieved, general principles from opioid SAR studies can be applied. For many opioid ligands, key structural features contributing to binding affinity include:

A basic nitrogen atom, typically protonated at physiological pH, which interacts with an anionic residue in the receptor binding site (e.g., an aspartate residue) nih.govbiorxiv.org. This compound possesses a nitrogen atom within the azabicyclo[2.2.2]octane moiety that would likely play this role.

Aromatic rings that engage in pi-pi interactions with aromatic amino acid residues in the receptor binding pocket mdpi.com. This compound has two phenyl rings attached to the same carbon, which are likely involved in such interactions.

Specific linker regions and hydrophobic moieties that fit into complementary hydrophobic pockets within the receptor binding site mdpi.com. The propyl chain and the methyl-substituted oxadiazole ring in this compound would contribute to these interactions.

SAR studies on opioid ligands often reveal that subtle changes in the size, shape, and electronic properties of substituents can significantly impact binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ) plos.orgfrontiersin.org. For instance, variations in the N-substituent on the basic nitrogen have been shown to influence both affinity and efficacy in other opioid series plos.org. Similarly, modifications to aromatic systems or the introduction of polar groups can alter the binding profile.

Correlation Between Structural Modifications and Pharmacological Efficacy in Preclinical Models

The correlation between structural modifications and pharmacological efficacy is investigated in preclinical models to understand how changes in molecular structure translate into functional effects. For this compound, which is studied for its antidiarrheal properties, efficacy is typically assessed in animal models of diarrhea wikipedia.org. Since this compound acts as a peripherally selective opioid agonist, preclinical studies would evaluate its ability to inhibit gastrointestinal motility without causing significant central nervous system effects wikipedia.org.

SAR studies in this context would involve testing this compound analogues with varied structures in these preclinical models. Observed differences in efficacy (e.g., potency and duration of action in reducing diarrhea) would be correlated with the specific structural changes made. For example, if an analogue with a modified lipophilicity shows reduced antidiarrheal efficacy, it might suggest that a certain lipophilic balance is required for optimal interaction with peripheral opioid receptors or for appropriate pharmacokinetic properties within the gastrointestinal tract.

Impact of Bicyclic Structure on Receptor Selectivity and Functional Activity

This compound contains a 2-azabicyclo[2.2.2]octane bicyclic structure. This rigid structural element is a key feature that can significantly influence the compound's interaction with opioid receptors, affecting both binding selectivity and functional activity biorxiv.org. Bicyclic systems can constrain the molecule's conformation, presenting specific chemical groups to the receptor in a defined spatial arrangement mdpi.com.

The bicyclic structure in this compound likely contributes to its peripherally selective profile. While the exact mechanism for this compound's peripheral selectivity was not detailed, bicyclic or other rigid structures can impact factors like lipophilicity, metabolic stability, and interaction with efflux transporters at the blood-brain barrier, thereby limiting central nervous system penetration wikipedia.org.

Furthermore, the specific geometry imposed by the bicyclic ring system can influence how the molecule fits into the binding pockets of different opioid receptor subtypes (μ, δ, κ). This can lead to differential binding affinities and functional outcomes. For example, studies on other bicyclic opioid ligands have shown that the bicyclic scaffold can be leveraged to achieve selectivity for one opioid receptor subtype over others biorxiv.orgmdpi.com. The precise orientation and interaction of the bicyclic nitrogen and the attached substituents within the receptor binding site are critical determinants of this selectivity and the resulting functional activity (agonist, antagonist, or biased signaling) elifesciences.orgfrontiersin.org.

While direct SAR data specifically detailing the impact of modifications to the bicyclic structure of this compound were not found, the presence of this rigid scaffold is a significant structural feature that differentiates it from more flexible opioid ligands and is likely a key determinant of its pharmacological profile, including its peripheral selectivity.

Rational Design Principles for this compound-Based Ligands

Rational design principles for developing this compound-based ligands would involve using the insights gained from SAR studies to guide the synthesis of new analogues with improved or altered pharmacological properties. The goal is to design molecules that selectively target peripheral μ-opioid receptors with appropriate efficacy for treating conditions like diarrhea, while minimizing central nervous system exposure and potential side effects wikipedia.orgthermofisher.com.

Key rational design principles applicable to this compound analogues include:

Exploiting Receptor Structure: Utilizing available structural information (e.g., crystal structures or homology models) of opioid receptors to design ligands that optimize interactions with specific binding pockets and residues known to be important for binding affinity and functional selectivity nih.govelifesciences.orgthermofisher.com.

Modulating Lipophilicity and Polarity: Adjusting the lipophilicity and polarity of analogues to control their pharmacokinetic properties, particularly their ability to cross biological membranes like the blood-brain barrier wikipedia.org. Increasing polarity or incorporating groups that are substrates for efflux transporters could enhance peripheral selectivity.

Targeting Specific Receptor Conformations or Signaling Pathways: Designing ligands that preferentially stabilize specific receptor conformations or bias signaling towards desired downstream pathways (e.g., G protein signaling over β-arrestin recruitment) to potentially achieve a better therapeutic profile elifesciences.orgfrontiersin.orgthermofisher.com.

Incorporating Rigid or Flexible Linkers: Modifying the linker region between the core pharmacophore elements to optimize the presentation of key functional groups to the receptor mdpi.com. The bicyclic structure in this compound serves as a rigid element that preorganizes parts of the molecule.

Bioisosteric Replacements: Substituting functional groups with bioisosteres to alter metabolic stability, potency, or selectivity while retaining the desired interaction with the receptor mdpi.com.

Based on the understanding of this compound as a peripherally selective μ-opioid agonist, rational design efforts would likely focus on maintaining or enhancing the interaction with peripheral μ-opioid receptors while introducing features that restrict central nervous system penetration. This could involve modifications to the oxadiazole ring, the phenyl rings, or the substituents on the bicyclic nitrogen, guided by SAR data from synthesized analogues and potentially computational modeling studies biorxiv.org.

Nufenoxole As a Pharmacological Research Tool

Applications in Investigating Opioid Receptor Physiology

Nufenoxole is primarily recognized as a peripherally selective opioid agonist, exhibiting activity at μ-opioid receptors. smolecule.comwikipedia.org Its interaction with these receptors influences various physiological processes. smolecule.com Studies have utilized this compound to investigate the complexities of opioid receptor function, including binding affinity and the resulting downstream effects. smolecule.comfrontiersin.org

Research findings indicate that this compound binds to opioid receptors in both the brain and the myenteric plexus of the intestine. nih.govnih.gov However, its inability to readily cross the blood-brain barrier means its effects are predominantly observed in the periphery. wikipedia.org This peripheral selectivity makes this compound a useful probe for studying the physiological roles of peripheral opioid receptors, distinct from those in the central nervous system. wikipedia.orgnih.gov

Studies investigating opioid receptor physiology often involve examining the binding of ligands to different receptor subtypes (μ, δ, κ) and the subsequent cellular responses. frontiersin.orgguidetopharmacology.orgtg.org.au this compound's selective action on peripheral μ-opioid receptors allows researchers to isolate and study the functions mediated by this specific receptor population in peripheral tissues, such as the gastrointestinal tract. wikipedia.orgnih.gov

Utility in Gastrointestinal Motility and Secretion Research

This compound has demonstrated significant utility in research concerning gastrointestinal motility and secretion. Its agonistic activity at peripheral opioid receptors, particularly in the myenteric plexus, leads to a reduction in gastrointestinal motility. smolecule.comwikipedia.org This effect is a key mechanism underlying its potential as an antidiarrheal agent. smolecule.comwikipedia.org

Detailed research findings highlight this compound's ability to influence water and electrolyte transport in the intestine. Studies using techniques like jejunal perfusion in humans have shown that this compound can reverse fluid secretion and promote net absorption of salt and water. nih.govnih.gov This antisecretory property is mediated via opioid receptors and is a significant contributor to its effects on the gastrointestinal tract. nih.govnih.gov

The effects of this compound on intestinal transport can be antagonized by naloxone, a general opioid receptor antagonist, further confirming the involvement of opioid receptors in its gastrointestinal actions. nih.govnih.gov

Data from research on this compound's impact on intestinal transport could be represented in a table format to illustrate the changes in water and electrolyte flux. While specific quantitative data points for this compound from the search results are limited in detail for creating a comprehensive table, the qualitative findings are clear: it promotes absorption and inhibits secretion. nih.govnih.gov

| Effect on Intestinal Transport | Observation | Mediated By |

| Water Transport | Reversal from net secretion to net absorption | Opioid Receptors nih.govnih.gov |

| Salt Transport | Reversal from net secretion to net absorption | Opioid Receptors nih.govnih.gov |

| Electrolyte Transport | Changes observed consistent with increased absorption | Opioid Receptors nih.govnih.gov |

Further research has explored the mechanisms by which this compound exerts its antisecretory effects, including investigations into its influence on enzyme activities like Na-K-ATPase and adenylate cyclase in the colon. nih.gov While some studies did not find a direct correlation between this compound's antidiarrheal effects and its in vitro effects on colonic prostanoid synthesis or adenylate cyclase activity, the inhibition of colonic Na-K-ATPase activity was observed, although its direct contribution to the antidiarrheal effect required further investigation. nih.gov

Contributions to Neuropharmacological Study Design

This compound's characteristic of being a peripherally selective opioid agonist makes it a valuable compound in designing neuropharmacological studies aimed at dissecting the roles of central versus peripheral opioid systems. wikipedia.orgnih.gov By using a peripherally restricted compound like this compound, researchers can investigate the effects of activating peripheral opioid receptors without the confounding influence of central nervous system effects, such as analgesia or respiratory depression, which are typically associated with opioids that cross the blood-brain barrier. wikipedia.orgnih.gov

In neuropharmacological research, study design often involves the use of selective agonists and antagonists to target specific receptor populations and pathways. frontiersin.orgnews-medical.net this compound's selectivity for peripheral μ-opioid receptors allows for experimental designs that can differentiate the contributions of these peripheral receptors to various physiological and pathophysiological processes, including pain perception and gastrointestinal function. smolecule.comwikipedia.org

The use of peripherally acting opioid agonists like this compound, in conjunction with centrally acting opioids or selective antagonists, enables researchers to gain a more nuanced understanding of the complex interplay between central and peripheral opioid systems in regulating different bodily functions. This contributes to the development of more targeted therapeutic strategies with potentially reduced central side effects. wikipedia.orgnih.govnih.gov

Advanced Research Methodologies Applied to Nufenoxole Studies

In Vitro Techniques for Receptor Characterization (e.g., Radioligand Binding Assays)

In vitro techniques are fundamental in characterizing the interaction of Nufenoxole with its target receptors, primarily opioid receptors. Radioligand binding assays are a key method in this area. These assays involve incubating cell membranes or tissue homogenates containing the receptor of interest with a radiolabeled ligand that has high affinity and specificity for the receptor. The binding of this compound to the receptor is then assessed by its ability to compete with or displace the binding of the radiolabeled ligand. This allows for the determination of binding affinity (Ki) and receptor selectivity.

This compound is known to interact with opioid receptors, particularly the mu-opioid receptor. smolecule.comwikipedia.org Studies have shown that this compound binds to opiate receptor sites in both the brain and myenteric plexus of the intestine. nih.govnih.gov This binding is crucial to its biological activity. smolecule.com

Cell-Based Assays for Functional Activity Assessment

Cell-based assays provide a more physiologically relevant context than simple in vitro binding studies, allowing for the assessment of the functional consequences of this compound binding. These assays utilize live cells that naturally express or are engineered to express the target receptors. Functional activity can be measured by monitoring various cellular responses downstream of receptor activation, such as changes in intracellular signaling pathways (e.g., cAMP levels, calcium flux), reporter gene expression, or cell proliferation and viability. accelevirdx.comoncolines.comicosagen.combmglabtech.com

For this compound, cell-based assays can be used to evaluate the activation or inhibition of opioid receptor signaling pathways upon compound binding. Such assays help to confirm the agonist activity of this compound at opioid receptors and to understand the cellular mechanisms underlying its effects, such as reduced gastrointestinal motility. smolecule.com

Animal Model Development and Validation for Specific Pharmacological Effects

Animal models are indispensable for studying the in vivo pharmacological effects of this compound, allowing researchers to investigate its impact on complex physiological processes that cannot be fully replicated in vitro or in cell-based systems. ecco-ibd.eumdpi.com Developing and validating appropriate animal models is crucial for accurately assessing the specific effects of this compound, such as its influence on gastrointestinal motility and intestinal secretion. researchgate.netnih.gov Mice and rats are commonly used animal models in gastrointestinal research due to similarities in their gastrointestinal tract and gut microbiota to humans. mdpi.commpbio.com

Models for Gastrointestinal Motility Assessment

Animal models for assessing gastrointestinal motility typically involve techniques to measure the movement of contents through the digestive tract. researchgate.net Methods can include monitoring gastric emptying, intestinal transit time (e.g., using a charcoal meal), and evaluating the migrating motor complex. researchgate.netresearchgate.net By administering this compound to these animal models, researchers can quantify its effect on slowing down gastrointestinal transit, a key mechanism for its antidiarrheal action. smolecule.comwikipedia.org Studies have indicated that this compound leads to a reduction in gastrointestinal motility. smolecule.com

Models for Intestinal Secretion Inhibition

Models for assessing intestinal secretion focus on measuring the movement of water and electrolytes across the intestinal epithelium. Techniques such as intestinal perfusion can be used to quantify net fluid and electrolyte transport. nih.govnih.gov By inducing secretion using secretagogues and then administering this compound, researchers can determine if the compound inhibits this secretory process. nih.govnih.govscielo.br Research using a perfusion technique in the human jejunum demonstrated that this compound reversed the direction of water and solute transport from net secretion to net absorption, an effect inhibited by naloxone, an opioid antagonist. nih.govnih.gov This indicates potent antisecretory properties mediated via opioid receptors. nih.govnih.gov

Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices (e.g., blood, plasma, urine, tissues) is essential for pharmacokinetic and pharmacodynamic studies. resolvemass.camedcraveonline.com Various analytical techniques are employed for this purpose, including chromatography coupled with mass spectrometry (LC-MS, GC-MS). resolvemass.camedcraveonline.comresearchgate.net These methods offer high sensitivity and specificity, allowing for the detection and quantification of the compound even at low concentrations in complex biological samples. resolvemass.camedcraveonline.com Ligand-binding assays like ELISA can also be used for quantifying drug molecules in biological samples, offering high sensitivity. nih.gov

Bioanalytical quantification is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. resolvemass.ca While specific data tables on this compound quantification in biological matrices were not extensively detailed in the search results, the general methodologies applied to similar compounds and in bioanalysis are well-established. resolvemass.camedcraveonline.comresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play an increasingly important role in drug discovery and development, complementing experimental studies. nextmol.comschrodinger.comresearchgate.netmuni.czuochb.cz These approaches use computer simulations to model the structure and behavior of molecules, allowing researchers to predict properties, simulate interactions, and design new compounds. nextmol.comschrodinger.comresearchgate.netmuni.cz Techniques include molecular mechanics, molecular dynamics simulations, and quantum chemical methods. schrodinger.comresearchgate.netmuni.cz

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational methods used to predict the preferred orientation (pose) of a ligand when bound to a receptor, such as a protein. This technique aims to determine the binding affinity and the specific interactions between the molecule and its target site. jscimedcentral.comijariie.com The process typically involves placing the ligand within the receptor's active site and exploring different conformations and orientations to find the most energetically favorable binding pose. jscimedcentral.comijariie.com Scoring functions are used to evaluate the quality of each pose and estimate the binding affinity. jscimedcentral.com

In the context of this compound, which is known to act as a peripherally selective opioid agonist, docking simulations could be employed to study its interaction with opioid receptors, particularly the μ-opioid receptor. wikipedia.orgsmolecule.com These simulations can help visualize the molecular details of how this compound binds to the receptor, identifying key amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. jscimedcentral.comchemmethod.com While specific detailed findings of this compound docking simulations were not extensively available in the search results, this methodology is generally applied to understand the binding modes and affinities of compounds to their biological targets. ijariie.comchemmethod.comnih.gov The output of docking studies often includes predicted binding affinities, typically expressed as binding energy (e.g., kcal/mol) or inhibition constant (Ki). chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. nih.gov The fundamental principle behind QSAR is that the biological activity of a molecule is related to its chemical structure and physicochemical properties. By analyzing a series of compounds with known activities, QSAR models can identify molecular descriptors (numerical representations of structural features) that are correlated with the observed activity. nih.govnih.gov These models can then be used to predict the activity of new or untested compounds based on their structures. nih.gov

For this compound and related compounds, QSAR analysis could be utilized to explore how variations in chemical structure influence its opioid receptor binding affinity or its antidiarrheal activity. By calculating various molecular descriptors for this compound and a series of analogues, and correlating these descriptors with experimental activity data, a predictive QSAR model could be developed. nih.govnih.gov Such a model could provide insights into the structural features that are important for the desired activity and guide the design of novel compounds with potentially improved properties. nih.govnih.gov

One study involving QSAR analysis, although not specifically focused on this compound's primary activity, explored the prediction of oral bioavailability correlation between humans and preclinical animals using structural parameters. This compound was included in the dataset for this study. sci-hub.se The study found that parameters like logD6.8 were significant in predicting the correlation of oral bioavailability. sci-hub.se This demonstrates how QSAR can be applied to this compound to understand and predict various pharmacokinetic properties based on its structure.

While detailed QSAR models specifically linking this compound's structure to its opioid receptor activity were not prominently found in the search results, the application of QSAR methodologies to predict properties like bioavailability for this compound highlights its relevance in understanding the compound's behavior. sci-hub.se

Data from the bioavailability correlation study including this compound is presented below:

| Compound | Human Oral Bioavailability (%) | Preclinical Animal Oral Bioavailability (%) | Percentage Deviation (%) |

| This compound | 100.0 | 96.0 | 4.0 |

This table illustrates the low percentage deviation in oral bioavailability between humans and preclinical animals for this compound, categorizing it within Class I (Percentage Deviation < 40%) in the referenced QSAR study on bioavailability correlation. sci-hub.se

Future Directions and Emerging Research Avenues for Nufenoxole

Exploration of Uninvestigated Receptor and Enzymatic Interactions

Current research indicates Nufenoxole interacts with opioid receptors in the brain and myenteric plexus of the intestine, mediating its effects on gastrointestinal motility and pain perception. smolecule.comnih.gov Specifically, it binds to the mu-opioid receptor. smolecule.com Studies have also suggested potential synergistic effects when combined with other analgesics or antidiarrheal medications, although these interactions warrant further investigation. smolecule.com

Future research could delve into this compound's potential interactions with other opioid receptor subtypes (delta, kappa, and nociceptin (B549756) receptors) to understand the full spectrum of its pharmacological profile. Additionally, exploring interactions with non-opioid receptors and enzymatic pathways could uncover novel mechanisms contributing to its observed effects or reveal potential off-target activities. For instance, one study investigated this compound's effects on human colonic prostanoid synthesis, Na-K-ATPase, and adenylate cyclase activities, finding a significant effect on Na-K-ATPase activity but no effect on stimulated adenylate cyclase activity or prostanoid synthesis at tested concentrations. nih.gov Further enzymatic studies could identify other enzymes modulated by this compound, providing a more comprehensive understanding of its cellular impact.

Novel Applications in Preclinical Disease Models Beyond Current Scope

This compound has been studied for its potential therapeutic applications in pain management and gastrointestinal disorders, particularly as an antidiarrheal agent. smolecule.com It has demonstrated potent antisecretory properties mediated via opioid receptors, contributing to its antidiarrheal action. nih.govnih.govbmj.com Preclinical studies have investigated its effects on fluid secretion in the human jejunum. nih.govnih.govbmj.com

Beyond its established uses, future preclinical research could explore this compound's efficacy in other disease models where opioid receptor modulation or related pathways play a significant role. Given its reported influence on neurotransmitter systems, potential applications in neurological disorders such as anxiety, depression, or cognitive disorders have been suggested, although these require further investigation. ontosight.ai Preclinical models of inflammatory bowel disease, irritable bowel syndrome (IBS) with diarrhea, or specific types of neuropathic pain could be valuable in assessing this compound's broader therapeutic potential. Preclinical studies are crucial for evaluating the safety, efficacy, and potential side effects of a compound before human testing and involve in vitro and in vivo testing. veeprho.comppd.combiobide.com

Development of Advanced Synthetic Methodologies for this compound Analogues

The synthesis of this compound typically involves the interaction of N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane with diphenylacetonitrile (B117805) in the presence of potassium hydroxide (B78521). smolecule.com This method results in the formation of this compound through a nucleophilic substitution mechanism. smolecule.com

Future research in synthetic chemistry could focus on developing more efficient, cost-effective, and environmentally friendly methodologies for this compound synthesis. Furthermore, the development of advanced synthetic routes would facilitate the creation of novel this compound analogues. Modifying the unique bicyclic structure or other functional groups could lead to compounds with improved potency, selectivity for specific opioid receptor subtypes, altered pharmacokinetic profiles, or reduced potential for unwanted side effects. smolecule.com Exploring stereospecific synthesis could also be important, as stereospecific hydroxylation of the isoquinuclidine ring has been observed as a major metabolic pathway in humans. tandfonline.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at a molecular level and are increasingly applied in drug discovery and development. biobide.comnih.govhumanspecificresearch.orgoup.comfrontiersin.orgtandfonline.com These technologies can help elucidate disease mechanisms, identify potential therapeutic targets, and understand how drugs interact with biological systems. biobide.comhumanspecificresearch.orgoup.comnih.gov

Integrating omics technologies into this compound research could provide a deeper understanding of its mechanism of action beyond simple receptor binding. Genomics and transcriptomics could reveal how this compound affects gene expression profiles in target tissues (e.g., intestinal myenteric plexus or specific brain regions). biobide.comnih.govhumanspecificresearch.org Proteomics could identify the specific proteins and signaling pathways modulated by this compound binding. biobide.comnih.govhumanspecificresearch.orgnih.gov Metabolomics could provide insights into the metabolic changes induced by this compound, potentially uncovering downstream effects of its activity. biobide.comnih.govhumanspecificresearch.orgfrontiersin.org Combining these approaches could build a comprehensive molecular picture of this compound's effects, identify potential biomarkers of response, and predict individual variability in drug action. biobide.comoup.commdpi.com

Theoretical Frameworks and Mechanistic Modeling of this compound's Actions

Theoretical frameworks and computational modeling play a significant role in modern pharmacology by predicting drug-target interactions, simulating biological responses, and optimizing drug design. oup.comfrontiersin.org

Future research could develop theoretical frameworks and computational models specifically for this compound. Molecular docking studies and simulations could provide detailed insights into the binding interactions between this compound and opioid receptors at an atomic level. frontiersin.org Pharmacokinetic and pharmacodynamic modeling could predict this compound's absorption, distribution, metabolism, and excretion (ADME) profile and its resulting effects over time in different physiological compartments. veeprho.comtandfonline.com Systems biology approaches could integrate omics data and known pathway information to create models of how this compound perturbs complex biological networks. nih.govfrontiersin.org These theoretical and modeling efforts could help refine hypotheses about this compound's mechanisms, guide the design of future experiments, and predict the properties of novel analogues.

Comparative Preclinical Studies with Next-Generation Pharmacological Agents

Preclinical studies often involve comparing a new drug candidate with existing standard treatments or other investigational agents to assess its relative efficacy and advantages. veeprho.com this compound has been compared to other antidiarrheal agents like loperamide (B1203769) and diphenoxylate in terms of potency and activity. pillbuys.comannualreviews.org

Q & A

Q. What experimental models are most suitable for studying Nufenoxole’s mechanism of action in metabolic pathways?

To investigate this compound's mechanism, prioritize in vitro models (e.g., hepatic cell lines for metabolic enzyme activity) and in vivo rodent models for systemic effects. Use dose-response studies to establish efficacy thresholds and toxicity profiles. Include controls for enzyme inhibition/induction (e.g., CYP450 isoforms) and validate findings with isotopic tracing or metabolomics . Example Table: Recommended Models

| Model Type | Application | Key Endpoints |

|---|---|---|

| HepG2 cells | CYP3A4 inhibition | IC50, enzyme kinetics |

| Sprague-Dawley rats | Bioavailability | Plasma concentration, half-life |

Q. How should researchers design a literature review strategy to identify gaps in this compound’s toxicological data?

- Step 1 : Define keywords (e.g., "this compound pharmacokinetics," "metabolite identification") and use Boolean operators (AND/OR) in databases like PubMed and ToxNet .

- Step 2 : Filter studies by inclusion criteria: species, exposure routes (oral/inhalation), and endpoints (e.g., systemic toxicity, genotoxicity) .

- Step 3 : Cross-reference with class-level data (e.g., organophosphates) to hypothesize understudied effects .

Q. What methodologies are critical for validating this compound’s stability under varying physiological conditions?

Conduct accelerated stability studies using HPLC-MS to monitor degradation products under pH extremes (1.2–9.8), temperature (4–40°C), and light exposure. Compare results to ICH guidelines for pharmaceutical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic parameters across species?

- Approach : Perform allometric scaling to extrapolate human pharmacokinetics from rodent data, adjusting for metabolic rate differences. Validate using physiologically based pharmacokinetic (PBPK) modeling .

- Data Analysis : Apply Bayesian statistics to reconcile interspecies variability in clearance rates and volume of distribution .

Q. What strategies optimize this compound’s in vitro-in vivo correlation (IVIVC) for hepatic metabolism studies?

- Use primary human hepatocytes over immortalized lines to better mimic in vivo enzyme activity.

- Integrate microfluidic systems (e.g., liver-on-a-chip) to simulate dynamic blood flow and zonation .

- Validate with LC-MS/MS quantification of major metabolites (e.g., hydroxylated derivatives) .

Q. How should conflicting data on this compound’s dose-dependent cytotoxicity be analyzed?

Q. What multi-omics approaches are recommended to elucidate this compound’s off-target effects?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathway disruptions. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to map interactions and prioritize validation targets .

Methodological and Ethical Considerations

Q. How to address ethical challenges in human studies involving this compound metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.